5'-Chloro-N,N-dimethylspiro[cyclohex-2-ene-4,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene]-1-amine
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Overview
Description
A 31472 is a tetracyclic spiro amine that has affinity for dopamine D-2 receptors. These compounds are important for defining the pharmacophore for D-2 antagonist activity due to their limited conformational freedom.
Scientific Research Applications
Structural and Chemical Properties
Icetexane Diterpenoid Research : The molecule's structure includes fused rings like cyclohexenone, cycloheptene, and benzene, resembling aspects of the complex structure of 5'-Chloro-N,N-dimethylspiro[cyclohex-2-ene-4,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene]-1-amine. This type of structure has been found in natural products such as icetexane diterpenoids, showing potential in natural product synthesis and analysis (Razak et al., 2011).
Cyclic Compound Synthesis : Research on similar compounds, like Bicyclo[4.1.0]hept-1,6-ene, reveals their potential in forming cyclic compounds through various reactions, which may be relevant for the synthesis of complex structures like 5'-Chloro-N,N-dimethylspiro[cyclohex-2-ene-4,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene]-1-amine (Billups et al., 1996).
Potential Therapeutic Uses
Neuroleptic Properties : Certain spiro amines with structures related to this compound have shown neuroleptic properties in animal tests. The unique spiro structure contributes to these effects, making it an interesting subject for neuropharmacological research (Carnmalm et al., 1976).
Gastroprokinetic Activity : Derivatives of 5'-Chloro-N,N-dimethylspiro[cyclohex-2-ene-4,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene]-1-amine might be explored for gastroprokinetic activity. Similar structures have shown effectiveness in enhancing gastric motility (Suzuki et al., 1998).
Chemical Synthesis and Reactions
- Cyclohexadienones Synthesis : Research into compounds like 2-azaspiro[4.5]undeca-1,6,9-trienes, which have structural similarities, sheds light on the possible synthesis routes and reactions of 5'-Chloro-N,N-dimethylspiro[cyclohex-2-ene-4,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene]-1-amine (Glushkov et al., 2011).
properties
CAS RN |
69319-52-4 |
---|---|
Product Name |
5'-Chloro-N,N-dimethylspiro[cyclohex-2-ene-4,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene]-1-amine |
Molecular Formula |
C22H22ClN |
Molecular Weight |
335.9 g/mol |
IUPAC Name |
5'-chloro-N,N-dimethylspiro[cyclohex-2-ene-4,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene]-1-amine |
InChI |
InChI=1S/C22H22ClN/c1-24(2)19-11-13-22(14-12-19)20-6-4-3-5-16(20)7-8-17-9-10-18(23)15-21(17)22/h3-11,13,15,19H,12,14H2,1-2H3 |
InChI Key |
FZXSXMYFIZKXPT-SIKLNZKXSA-N |
SMILES |
CN(C)C1CCC2(C=C1)C3=CC=CC=C3C=CC4=C2C=C(C=C4)Cl |
Canonical SMILES |
CN(C)C1CCC2(C=C1)C3=CC=CC=C3C=CC4=C2C=C(C=C4)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
A 31472 A-31472 A31472 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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